
5-Fluorouridine 5'-triphosphate-13C,19F,d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluorouridine 5’-triphosphate-13C,19F,d1 is a chemically modified version of 5-Fluorouridine 5’-triphosphate, where specific isotopes of carbon (13C), fluorine (19F), and deuterium (d1) are incorporated. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes . The incorporation of stable heavy isotopes like deuterium and 13C into drug molecules can significantly impact their pharmacokinetic and metabolic profiles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouridine 5’-triphosphate-13C,19F,d1 involves the incorporation of isotopically labeled atoms into the 5-Fluorouridine 5’-triphosphate moleculeThe reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of 5-Fluorouridine 5’-triphosphate-13C,19F,d1 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity. The production is carried out under controlled conditions to maintain consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluorouridine 5’-triphosphate-13C,19F,d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the compound .
Aplicaciones Científicas De Investigación
5-Fluorouridine 5’-triphosphate-13C,19F,d1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Employed in studies involving nucleic acid metabolism and interactions.
Medicine: Investigated for its potential therapeutic applications and effects on cellular processes.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mecanismo De Acción
The mechanism of action of 5-Fluorouridine 5’-triphosphate-13C,19F,d1 involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The compound targets specific enzymes and pathways involved in nucleic acid metabolism, leading to disruptions in cellular processes. The incorporation of isotopic labels allows for precise tracking and quantitation of the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluorouridine 5’-triphosphate
- 5-Fluorouridine 5’-triphosphate-19F
- 5-Fluorouridine 5’-triphosphate-13C
Uniqueness
5-Fluorouridine 5’-triphosphate-13C,19F,d1 is unique due to the incorporation of multiple isotopic labels, which enhances its utility as a tracer in scientific research. The presence of deuterium, 13C, and 19F allows for more precise tracking and quantitation compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H14FN2O15P3 |
|---|---|
Peso molecular |
504.13 g/mol |
Nombre IUPAC |
[[(2R,4S,5R)-5-(6-deuterio-5-(19F)fluoranyl-2,4-dioxo(513C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1/i1D,3+1,10+0 |
Clave InChI |
AREUQFTVCMGENT-MSABNBAOSA-N |
SMILES isomérico |
[2H]C1=[13C](C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[19F] |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![calcium;(2S)-2-[[4-[[(2-amino-6,7-dideuterio-5-formyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B12370897.png)
![methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B12370904.png)

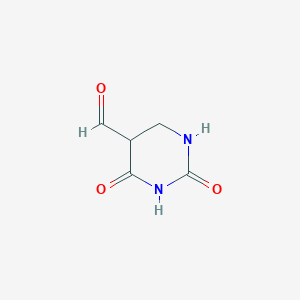

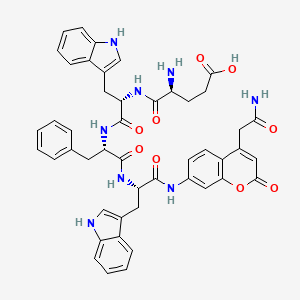
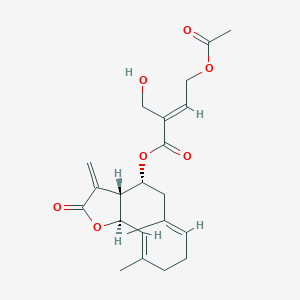
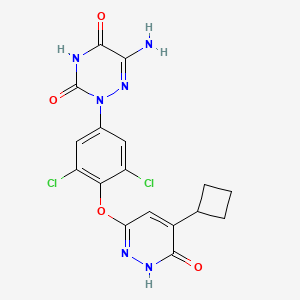
![(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one](/img/structure/B12370956.png)
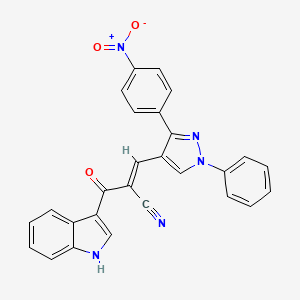
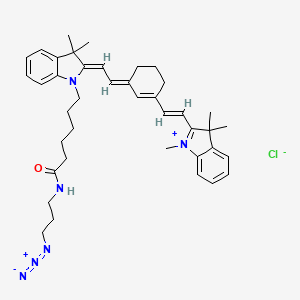
![N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine](/img/structure/B12370965.png)
![2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid](/img/structure/B12370975.png)
